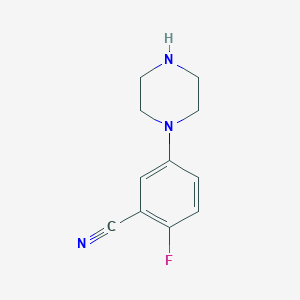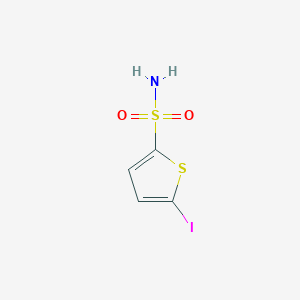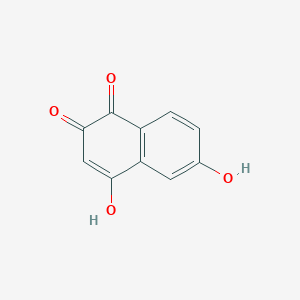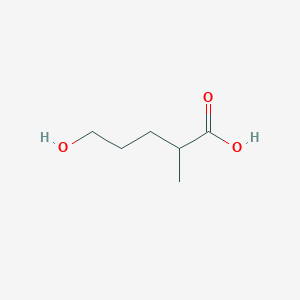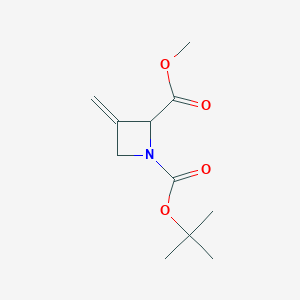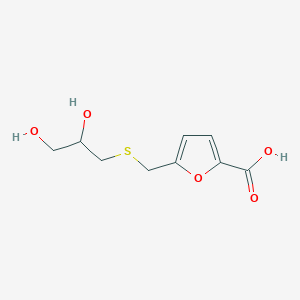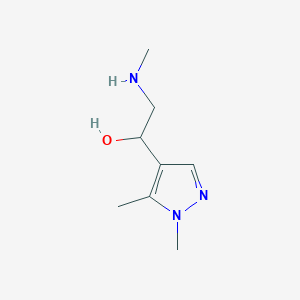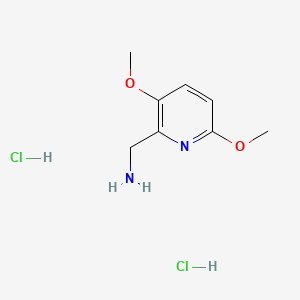
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C8H13Cl2N2O2. It is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 3 and 6, and an amine group attached to the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxypyridine.
Formation of Intermediate: The 3,6-dimethoxypyridine undergoes a reaction with formaldehyde and a suitable amine source to form the intermediate 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3,5-Dimethoxypyridin-2-yl)methanamine
- **1-(3,6-Dimethoxyphenyl)methanamine
- **1-(3,6-Dimethoxypyridin-4-yl)methanamine
Uniqueness
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is unique due to the specific positioning of the methoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H14Cl2N2O2 |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
(3,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-8(12-2)10-6(7)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
Clé InChI |
IRLJMWPTXIUEKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)OC)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






